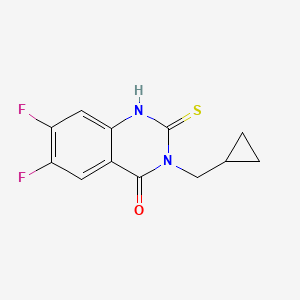
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one works by selectively inhibiting JAK3, which is a key enzyme in the signaling pathways of cytokines involved in immune responses. By inhibiting JAK3, 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one blocks the downstream signaling of cytokines, leading to a reduction in inflammation and immune responses.
Biochemical and physiological effects:
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one has been shown to effectively reduce inflammation and immune responses in preclinical and clinical studies. Inhibition of JAK3 by 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and an increase in the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Avantages Et Limitations Des Expériences En Laboratoire
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for JAK3, which reduces the potential for off-target effects. However, 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in long-term treatments. It also has potential side effects, such as an increased risk of infections and malignancies.
Orientations Futures
There are several future directions for the research and development of 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one. One direction is to explore its potential therapeutic applications in other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another direction is to develop more potent and selective JAK3 inhibitors with longer half-lives and fewer side effects. Finally, there is a need to further understand the mechanisms of action of 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one and its effects on immune responses and inflammation.
Méthodes De Synthèse
The synthesis of 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-amino-5-fluorobenzonitrile with cyclopropylmethyl bromide to form 2-(cyclopropylmethylamino)-5-fluorobenzonitrile. This intermediate is then reacted with 2,4-difluorobenzaldehyde in the presence of a base to give 3-(cyclopropylmethyl)-6,7-difluoro-2-aminobenzaldehyde. The final step involves the reaction of this intermediate with thioacetic acid in the presence of a base to form 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one.
Applications De Recherche Scientifique
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one has been shown to effectively inhibit JAK3 activity and suppress cytokine signaling pathways, leading to a reduction in inflammation and immune responses. Clinical trials have also shown promising results in the treatment of rheumatoid arthritis and other autoimmune diseases.
Propriétés
IUPAC Name |
3-(cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2OS/c13-8-3-7-10(4-9(8)14)15-12(18)16(11(7)17)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCZALWYIIXJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C3=CC(=C(C=C3NC2=S)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

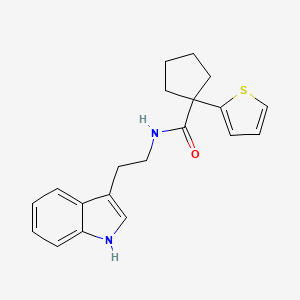
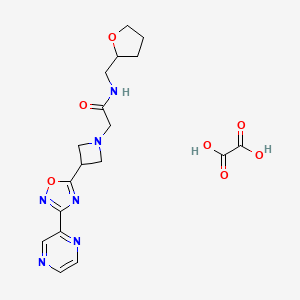
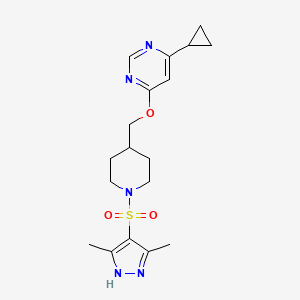
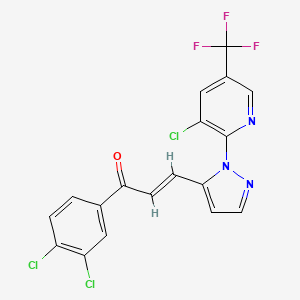
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2791603.png)
![N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2791606.png)

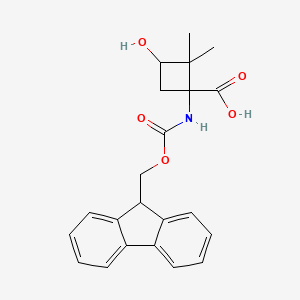
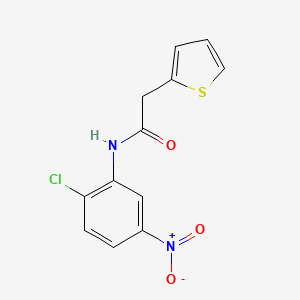
![Ethyl 2-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2791612.png)
![N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine](/img/structure/B2791613.png)
![2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid](/img/structure/B2791614.png)
![3-hexyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791615.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2791616.png)